molecular formula C33H31NO11S3 B405902 tetramethyl 6'-(methoxyacetyl)-5',5'-dimethyl-9'-phenoxy-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate

tetramethyl 6'-(methoxyacetyl)-5',5'-dimethyl-9'-phenoxy-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate

Cat. No.: B405902
M. Wt: 713.8g/mol
InChI Key: ARHBQCUHAONXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiole and thiopyrano groups. The final steps involve the addition of the methoxyacetyl and phenoxy groups, as well as the formation of the tetracarboxylate ester. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, using reagents like halogens or hydrogen.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry, forming stable complexes with metal ions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate include:

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications

Properties

Molecular Formula

C33H31NO11S3

Molecular Weight

713.8g/mol

IUPAC Name

tetramethyl 6'-(2-methoxyacetyl)-5',5'-dimethyl-9'-phenoxyspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO11S3/c1-32(2)27-22(19-15-18(45-17-11-9-8-10-12-17)13-14-20(19)34(32)21(35)16-40-3)33(23(28(36)41-4)24(46-27)29(37)42-5)47-25(30(38)43-6)26(48-33)31(39)44-7/h8-15H,16H2,1-7H3

InChI Key

ARHBQCUHAONXDD-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)COC)C=CC(=C3)OC4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)COC)C=CC(=C3)OC4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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